molecular formula C12H10N4O B13747779 5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole CAS No. 1245647-12-4

5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole

Cat. No.: B13747779
CAS No.: 1245647-12-4
M. Wt: 226.23 g/mol
InChI Key: CBOVYTPZAFTCOX-UHFFFAOYSA-N
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Description

5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE is a compound that features a pyrimidine ring linked to an indazole moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE typically involves the reaction of pyrimidine derivatives with indazole precursors. One common method is the nucleophilic substitution reaction where a pyrimidine-2-yloxy group is introduced to a methylene bridge attached to an indazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.

Scientific Research Applications

5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . This interaction can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((PYRIMIDIN-2-YLOXY)METHYL)-1H-INDAZOLE is unique due to its specific structure that combines the properties of both pyrimidine and indazole rings. This combination allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

1245647-12-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-(pyrimidin-2-yloxymethyl)-1H-indazole

InChI

InChI=1S/C12H10N4O/c1-4-13-12(14-5-1)17-8-9-2-3-11-10(6-9)7-15-16-11/h1-7H,8H2,(H,15,16)

InChI Key

CBOVYTPZAFTCOX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OCC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

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